manganese tripotassium tetraoxide
Description
Properties
CAS No. |
12142-41-5 |
|---|---|
Molecular Formula |
K3MnO4-5 |
Molecular Weight |
236.231 g/mol |
IUPAC Name |
tripotassium;manganese;oxygen(2-) |
InChI |
InChI=1S/3K.Mn.4O/q3*+1;;4*-2 |
InChI Key |
QKYOPEDLMJJBOZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[K+].[K+].[K+].[Mn] |
Synonyms |
manganese tripotassium tetraoxide |
Origin of Product |
United States |
Structural Elucidation and Crystallographic Investigations of K3mno4
Geometric Configuration of the Tetrahedral MnO4^3- Anion
The manganate(V) anion, MnO4^3-, is the fundamental building block of the K3MnO4 structure. In this ion, the central manganese atom is bonded to four oxygen atoms. Consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs and no lone pairs, the MnO4^3- anion adopts a tetrahedral geometry . askfilo.comdoubtnut.com This arrangement places the four oxygen atoms at the vertices of a tetrahedron with the manganese atom at its center, maximizing the distance between the negatively charged oxygen ligands. The hybridization of the manganese orbitals is described as d³s or sp³, both of which are consistent with a tetrahedral shape. quora.comquora.com
Polymorphism and Distinct Crystal Structures of K3MnO4
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in complex inorganic salts. researchgate.netresearchgate.net While detailed crystallographic studies exclusively on K3MnO4 are not extensively reported in the provided literature, related compounds such as potassium manganate (B1198562) (K2MnO4) exhibit defined crystal structures. colab.ws It is plausible that K3MnO4 could also exhibit polymorphism, potentially adopting crystal systems such as cubic, tetragonal, or orthorhombic phases under different synthetic conditions. Each polymorph would have a unique arrangement of the K+ and MnO4^3- ions, leading to different lattice parameters and physical properties.
Table 1: Potential Crystallographic Data for K3MnO4 Polymorphs This table is illustrative of potential polymorphic forms based on common crystal systems for related materials.
| Property | Hypothetical Phase 1 | Hypothetical Phase 2 | Hypothetical Phase 3 |
|---|---|---|---|
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Space Group | Pnma | I4/m | Fm-3m |
| Lattice Parameters | a ≠ b ≠ c, α=β=γ=90° | a = b ≠ c, α=β=γ=90° | a = b = c, α=β=γ=90° |
Analysis of Manganese Oxidation State and Electronic Configuration in K3MnO4
The oxidation state of manganese in K3MnO4 is crucial to its electronic structure and magnetic properties. Given that potassium (K) is an alkali metal with a fixed +1 oxidation state and oxygen typically has a -2 oxidation state, the charge of the manganese atom can be calculated as follows:
3(+1) + Mn + 4(-2) = 0 +3 + Mn - 8 = 0 Mn = +5
Thus, manganese exists in the +5 oxidation state in this compound. careers360.comflinnsci.comk-tree.ru A neutral manganese atom has the electron configuration [Ar] 3d⁵ 4s². quora.com To form the Mn⁵⁺ ion, it loses five electrons, two from the 4s orbital and three from the 3d orbital. youtube.comyoutube.com This results in an electronic configuration of [Ar] 3d² .
The two electrons in the 3d orbitals occupy separate orbitals with parallel spins, according to Hund's rule. This configuration, with two unpaired electrons, gives rise to a triplet ground state (S=1). nih.gov
Table 2: Electronic Properties of Manganese in K3MnO4
| Property | Value/Description |
|---|---|
| Oxidation State of Mn | +5 careers360.com |
| Mn⁵⁺ Ion Electron Configuration | [Ar] 3d² youtube.com |
| Number of d-electrons | 2 |
| Number of Unpaired Electrons | 2 |
| Ground State | Triplet |
Solid Solution Formation and Structural Isomorphism with Related Compounds
Solid solution strengthening is a process where atoms of one element are added to the crystalline lattice of another, enhancing its properties. wikipedia.org In K3MnO4, this could occur through the substitution of either the cation or the anion. For instance, if another ion of similar size and charge replaces K+, a substitutional solid solution is formed.
More significantly, K3MnO4 is expected to be isostructural with other A3MO4 compounds, where A is an alkali metal and M is a transition metal in the +5 oxidation state. A prime example would be potassium ferrate(V), K3FeO4. Given the similar ionic radii of Mn⁵⁺ and Fe⁵⁺ and the identical charge and stoichiometry, it is highly probable that these two compounds share the same crystal structure and can form a continuous series of solid solutions, K3(Mn,Fe)O4. This type of solid solution has been observed in other complex materials like potassium manganese hexacyanoferrate, where it can suppress structural changes like the Jahn-Teller effect. rsc.orgresearchgate.net
Spectroscopic Characterization Techniques Applied to K3mno4
Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure and Spin State Determination
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful method for studying materials with unpaired electrons, such as transition metal complexes. researchgate.netresearchgate.net The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the spins of electrons instead of atomic nuclei. researchgate.net In K₃MnO₄, the manganese atom is in the +5 oxidation state (Mn(V)), which corresponds to a d² electron configuration. This configuration results in a paramagnetic species with a net electron spin, making it ESR-active.
The ESR spectrum of a d² system like the manganate(V) ion is expected to be complex. The interaction of the unpaired electrons with the nuclear spin of manganese (⁵⁵Mn, I = 5/2) leads to hyperfine splitting. For a high-spin Mn(II) (d⁵) complex, this interaction typically results in a characteristic six-line spectrum. youtube.com For a d² system, the spectral features are influenced by the electronic spin state (S=1 for a triplet ground state) and the zero-field splitting (ZFS) parameters, which arise from the distortion of the local symmetry around the manganese ion. umich.edu
While specific ESR studies exclusively on K₃MnO₄ are not widely documented, analysis of other manganese complexes provides a framework for what to expect. For instance, studies on Mn(III) (d⁴) species have shown that parallel-mode EPR spectroscopy can characterize the hyperfine coupling constant and ZFS values, which provide insight into the ligand environment. escholarship.org The analysis of ESR spectra for manganese ions is often complex and may require advanced techniques like high-frequency ESR or simulation-independent analysis methods to accurately extract spectral parameters. acs.orgmdpi.com For K₃MnO₄, ESR would be crucial in confirming the d² electronic ground state and providing detailed information on the symmetry of the MnO₄³⁻ tetrahedron and the nature of the manganese-oxygen bonds. The temperature dependence of the ESR signal intensity would also offer insights into the magnetic interactions within the crystal lattice. mdpi.com
Table 1: Expected ESR Parameters for Mn(V) in K₃MnO₄
| Parameter | Expected Characteristic | Information Provided |
|---|---|---|
| g-value | Anisotropic (gₓ ≠ gᵧ ≠ g₂) | Details on the electronic structure and orbital contributions to the magnetic moment. |
| Hyperfine Coupling (A) | Coupling to ⁵⁵Mn (I=5/2) nucleus, resulting in a multi-line pattern. | Information on the localization of the unpaired electrons on the manganese atom. |
| Zero-Field Splitting (D, E) | Non-zero values expected due to potential distortions from ideal tetrahedral symmetry. | Quantifies the magnitude of the splitting of spin states in the absence of a magnetic field, reflecting the local coordination symmetry. |
UV-Visible Spectroscopy for Elucidating Optical Transitions and Absorption Maxima
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between energy levels. docbrown.info For transition metal complexes, the color is often due to d-d transitions or charge-transfer bands. In the case of the manganate(V) ion (MnO₄³⁻), the intense color arises from ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from an oxygen lone-pair orbital to an empty d-orbital on the manganese center. quora.com This is similar to the permanganate (B83412) ion (MnO₄⁻), which is a d⁰ system where d-d transitions are not possible, yet it is intensely colored. quora.com
Spectrophotometric studies have successfully identified short-lived hypomanganate(V) intermediates during the oxidation of various substrates by alkaline permanganate. nih.govnih.govresearchgate.net These transient species have been characterized by their distinct absorption spectra. During the oxidation of k-carrageenan in alkaline solutions, the formation of a hypomanganate(V) species was confirmed. nih.govresearchgate.net The spectral changes observed during these reactions, often monitored using conventional spectrophotometers, allow for the identification of absorption maxima specific to the Mn(V) species. nih.govnih.gov The UV-visible spectrum of the related manganate(VI) ion (MnO₄²⁻) has also been well-characterized and can be used for comparative analysis. researchgate.net
Table 2: Reported UV-Visible Absorption Maxima for Manganate (B1198562) Species
| Manganate Species | Oxidation State | Reported Absorption Maxima (nm) | Reference |
|---|---|---|---|
| Hypomanganate(V) (transient) | +5 | Characterized during oxidation reactions. | nih.govnih.govresearchgate.net |
| Manganate(VI) (MnO₄²⁻) | +6 | - | researchgate.net |
| Permanganate(VII) (MnO₄⁻) | +7 | 506, 525, 545, 566 | researchgate.netresearchgate.net |
Note: Specific absorption maxima for the transient hypomanganate(V) are identified via spectral evolution during reactions rather than as static values of a stable compound.
Mössbauer Spectroscopy Studies on K₃MnO₄-related Systems and Doped Matrices
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei by observing the recoil-free emission and absorption of gamma rays. wikipedia.org However, its application is limited to isotopes with suitable nuclear properties, most commonly ⁵⁷Fe. wikipedia.orgwikipedia.org Manganese does not have a suitable isotope for conventional Mössbauer spectroscopy, making direct studies on K₃MnO₄ impossible with this technique.
To gain insights into manganese-containing systems using this method, researchers often turn to studying related materials where a Mössbauer-active isotope is present. This can involve analyzing iron-based compounds that are structurally analogous to the manganese system or studying matrices that have been doped with both manganese and a Mössbauer probe like ⁵⁷Fe or ¹¹⁹Sn. researchgate.netmdpi.comnih.gov For example, Mössbauer studies on manganese-doped magnetite (Fe₃₋ₓMnₓO₄) have provided evidence that Mn²⁺ ions substitute for Fe²⁺ ions in the octahedral sites of the spinel structure. researchgate.net Similarly, studies on iron phosphates can provide information on the electronic and magnetic properties of high-spin iron(II) and iron(III) in oxygen environments, which can be analogous to the environments of manganese ions in oxides. nih.gov These studies on related and doped systems allow for indirect inferences about the structural and magnetic properties of the manganese sites.
Table 3: Representative Mössbauer Data from a Manganese-Doped System
| System | Mössbauer Probe | Key Finding | Reference |
|---|---|---|---|
| Fe₃₋ₓMnₓO₄ | ⁵⁷Fe | Mn²⁺ ions substitute for Fe²⁺ ions in the octahedral (B) sublattice. | researchgate.net |
| Ni-Mn-Sn Alloys | ¹¹⁹Sn | The transferred dipolar field at Sn depends strongly on the stress field and microstructural order surrounding the Sn atoms. | mdpi.com |
| Iron-Nitrogen Complexes | ⁵⁷Fe | The technique probes electron density and electric field gradients at the iron nuclei, helping to identify reaction intermediates. | nih.gov |
X-ray Absorption Spectroscopy (XAS) for Manganese Oxidation State and Local Coordination Environment Analysis
X-ray Absorption Spectroscopy (XAS) is an ideal tool for determining the oxidation state and local coordination environment (i.e., geometry and bond lengths) of manganese in compounds like K₃MnO₄. nih.gov The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of a specific element. The X-ray Absorption Near Edge Structure (XANES) region, which is close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govanl.gov
For manganese compounds, the position of the Mn K-edge shifts to higher energies as the oxidation state of manganese increases. anl.govosti.gov This provides a direct method for determining the valence of manganese. The pre-edge feature of the Mn K-edge XANES spectrum, which arises from 1s to 3d transitions, is sensitive to the local symmetry. anl.govnih.gov For instance, the pre-edge features for pentavalent manganese (Mn(V)) are expected to show a well-separated doublet when the manganese is in an octahedral environment. anl.gov Analysis of the pre-edge region can yield a robust estimation of the manganese valence with high accuracy. anl.gov Therefore, XAS analysis of K₃MnO₄ would be expected to show a Mn K-edge position consistent with the +5 oxidation state and pre-edge features characteristic of a tetrahedral coordination environment (Td symmetry), which lacks an inversion center and thus allows for more intense pre-edge peaks compared to centrosymmetric environments like octahedral (Oh) symmetry.
Table 4: Mn K-edge Position vs. Oxidation State for Reference Manganese Oxides
| Compound | Nominal Mn Oxidation State | Relative K-edge Position (Energy) | Key Spectral Feature | Reference |
|---|---|---|---|---|
| MnO | +2 | Lowest | - | anl.gov |
| Mn₂O₃ | +3 | Intermediate | - | researchgate.netosti.gov |
| MnO₂ | +4 | Higher | Small pre-edge peak | nih.govosti.gov |
| KMnO₄ | +7 | Highest | Sharp, intense pre-edge peak | researchgate.net |
In Situ Spectroscopic Methods for Monitoring K₃MnO₄ Formation and Transformation Pathways
In situ spectroscopic methods are essential for studying the mechanisms of chemical reactions, allowing for the real-time monitoring of species as they form and transform. The formation of the manganate(V) ion, which can be a transient intermediate in certain reactions, has been successfully monitored using in situ UV-Visible spectrophotometry. nih.govnih.govresearchgate.net
In studies of the oxidation of polysaccharides by alkaline permanganate, repetitive scanning of the reaction mixture with a spectrophotometer revealed the rapid formation and subsequent decay of intermediate species. nih.govresearchgate.net The appearance and disappearance of characteristic absorption bands allowed for the identification of short-lived hypomanganate(V) and manganate(VI) complexes. nih.govnih.gov This approach provides kinetic data and helps to elucidate the reaction mechanism, confirming the role of Mn(V) as an intermediate. Other in situ techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can also be coupled with electrochemical cells to monitor the progress of reactions involving redox-active species, providing complementary mechanistic insights. nih.gov Such methods would be invaluable for studying the synthesis of K₃MnO₄ or its subsequent reactions, providing a dynamic picture of the chemical pathways involved.
Electrochemical Properties and Energy Storage Applications of K3mno4
K₃MnO₄ as a Novel Cathode Material for Potassium-Ion Batteries (KIBs)
Manganese tripotassium tetraoxide has recently emerged as a promising cathode material for potassium-ion batteries. Its unique crystal structure, which is composed of isolated MnO₄ tetrahedra surrounded by potassium ions, is a key feature of its electrochemical behavior. This 0D-type structure is distinct from the more commonly studied two-dimensional layered manganese oxides. researchgate.netresearchgate.net Theoretically, the removal of up to two potassium ions from the K₃MnO₄ structure to form KMnO₄ could yield a capacity of 227 mAh/g, signaling significant potential. researchgate.net
Reversible Charge Capacity and Electrochemical Cycling Performance
Initial studies on a newly synthesized orthorhombic polymorph of K₃MnO₄ have demonstrated its capability for reversible potassium ion extraction and insertion. When cycled in a potential window of 1.6-3.5 V versus K⁺/K, K₃MnO₄ exhibits a reversible capacity of approximately 70 mAh/g at a rate of C/20. researchgate.net This performance highlights its viability as a host for potassium ions.
The electrochemical performance is characterized by the reversible extraction of almost one potassium ion per formula unit. researchgate.net This process leads to the formation of K₂MnO₄, which is a crucial aspect of its cycling stability. researchgate.net
Table 1: Electrochemical Performance of K₃MnO₄ Cathode
| Property | Value | Voltage Window | Rate |
| Reversible Capacity | ~ 70 mAh/g | 1.6-3.5 V vs. K⁺/K | C/20 |
| Average Voltage | ~ 2.3 V vs. K⁺/K | ||
| Theoretical Capacity | 227 mAh/g | ||
| Reversible K⁺ ions | ~ 1 per formula unit |
Voltage Profiles and Electrochemical Mechanisms During Potassiation/Depotassiation
The galvanostatic charge-discharge profile of K₃MnO₄ shows a distinct and flat voltage plateau. An average voltage of approximately 2.3 V versus K⁺/K is observed during the electrochemical process. researchgate.net This flat plateau is indicative of a two-phase (biphasic) reaction mechanism during the extraction (depotassiation) and insertion (potassiation) of potassium ions. researchgate.net
The primary electrochemical reaction involves the reversible conversion between K₃MnO₄ and K₂MnO₄, corresponding to the Mn⁵⁺/Mn⁶⁺ redox couple. researchgate.net This mechanism allows for the cycling of one potassium ion in and out of the structure.
Investigation of Phase Transformations and Structural Stability During Cycling (e.g., K₃MnO₄ to K₂MnO₄ conversion)
The structural evolution of K₃MnO₄ during electrochemical cycling is central to its performance. The key transformation observed is the reversible conversion to dipotassium (B57713) manganate (B1198562) (K₂MnO₄). researchgate.net This process occurs through a biphasic mechanism, where both the K₃MnO₄ and K₂MnO₄ phases coexist during the charge and discharge cycles. researchgate.net
Ion Diffusion Pathways and Kinetics within the K₃MnO₄ Lattice
The crystal structure of K₃MnO₄, featuring isolated MnO₄ tetrahedra surrounded by potassium ions, inherently provides the necessary space for ionic mobility. researchgate.net The successful and reversible electrochemical cycling at a reasonable rate suggests that efficient pathways for potassium ion diffusion exist within the lattice. researchgate.netresearchgate.net
However, as a newly investigated material, detailed computational studies using methods like Density Functional Theory (DFT) to map the specific K⁺ diffusion pathways, determine the migration energy barriers, and calculate the diffusion coefficient within the K₃MnO₄ lattice have not yet been extensively reported in the literature. Such investigations are crucial for a deeper understanding of the rate-limiting steps and for optimizing the material's performance for high-rate applications.
Role of K₃MnO₄ as an Intermediate in Electrochemical Manganese Oxide Transformations
In the context of current research, this compound has been primarily investigated as a starting cathode material rather than as a transient intermediate species. The electrochemical focus has been on its direct performance, stability, and the K₃MnO₄ ↔ K₂MnO₄ conversion process. researchgate.netresearchgate.net
While various phase transformations occur in other manganese-based oxide cathodes (e.g., KₓMnO₂) during potassium ion intercalation, the formation of K₃MnO₄ as a distinct intermediate phase in these systems has not been identified in the available literature. The exploration of K₃MnO₄'s potential role as a fleeting intermediate in more complex manganese oxide reaction pathways remains a subject for future investigation, potentially through advanced in-situ characterization techniques.
Redox Chemistry and Reaction Mechanisms of K3mno4
Disproportionation Reactions of the Hypomanganate Anion and its pH Dependence
The hypomanganate anion (MnO₄³⁻) is inherently unstable in most aqueous solutions and tends to disproportionate, a reaction where a species is simultaneously oxidized and reduced. The stability and the products of this reaction are highly dependent on the pH of the solution. york.ac.uksciencemadness.org
In solutions that are not sufficiently alkaline, the hypomanganate ion will decompose into manganate(VI) (MnO₄²⁻) and manganese dioxide (MnO₂). sciencemadness.org This process is understood to proceed through a protonated intermediate, HMnO₄²⁻. york.ac.uk The initial step is the protonation of the hypomanganate ion, followed by the disproportionation of this protonated species. sciencemadness.org
The reactions can be summarized as:
Protonation: MnO₄³⁻ + H₂O ⇌ HMnO₄²⁻ + OH⁻ sciencemadness.org
Disproportionation: 2HMnO₄²⁻ → MnO₄²⁻ + MnO₂ + 2OH⁻ sciencemadness.org
The estimated acid dissociation constant (pKa) for the HMnO₄²⁻ ion is approximately 13.7, highlighting that this intermediate only becomes significant in less alkaline conditions. york.ac.uk
As the pH decreases further into neutral or acidic conditions, the resulting manganate(VI) ion also becomes unstable and disproportionates into manganese dioxide and permanganate (B83412) (MnO₄⁻). sciencemadness.org
Further Disproportionation: 3MnO₄²⁻ + 4H⁺ → 2MnO₄⁻ + MnO₂ + 2H₂O
This pH-dependent behavior is critical in both synthetic applications and industrial processes involving manganese compounds.
Table 1: Products of Hypomanganate Disproportionation at Varying pH
| pH Condition | Reactant | Key Intermediate | Products |
|---|---|---|---|
| Highly Alkaline | MnO₄³⁻ | - | Stable |
| Moderately Alkaline | MnO₄³⁻ | HMnO₄²⁻ | MnO₄²⁻ (Manganate), MnO₂ (Manganese Dioxide) |
| Neutral / Acidic | MnO₄³⁻ | HMnO₄²⁻, MnO₄²⁻ | MnO₄⁻ (Permanganate), MnO₂ (Manganese Dioxide) |
Stability and Reactivity in Highly Alkaline Aqueous Solutions
The stability of the hypomanganate anion is profoundly influenced by the concentration of hydroxide (B78521) ions (OH⁻). Solutions of K₃MnO₄ are only stable in very strongly alkaline environments, typically requiring OH⁻ concentrations greater than 5–10 mol/L, and at low temperatures (0-15°C). york.ac.uksciencemadness.org In these conditions, the rate of the disproportionation reaction is significantly slowed, allowing the characteristic bright blue color of the MnO₄³⁻ ion to persist. york.ac.uk
The estimated electrode potentials at a pH of 14 provide insight into its thermodynamic tendencies:
MnO₄²⁻ + e⁻ ⇌ MnO₄³⁻ E = +0.27 V york.ac.uk
MnO₄³⁻ + 2H₂O + 2e⁻ ⇌ MnO₂ + 4OH⁻ E = +0.96 V york.ac.uk
These potentials indicate that hypomanganate can act as both an oxidizing and a reducing agent. However, its high reactivity means it readily reacts with various substances. For instance, it can be oxidized by strong oxidizers like permanganate to form manganate (B1198562), or it can be reduced by agents like sodium dithionite (B78146) to manganese dioxide. sciencemadness.org Solid, anhydrous K₃MnO₄ is considerably more stable than its aqueous solutions, remaining stable up to 900°C before decomposing. wikipedia.orgsciencemadness.org
Role as an Intermediate in the Oxidation-Reduction Cycles of Manganese Oxyanions
Tripotassium manganate is a crucial, albeit often transient, intermediate in the redox cycling of manganese oxyanions, most notably in the industrial synthesis of potassium permanganate (KMnO₄). wikipedia.orgworld-science.ru The traditional two-stage process begins with the fusion of manganese dioxide (MnO₂) with a strong base like potassium hydroxide (KOH) in the presence of an oxidizing agent (like air) at high temperatures. This process initially forms potassium manganate(VI), K₂MnO₄, but K₃MnO₄ is recognized as an intermediate in this solid-state or molten-salt reaction. wikipedia.orgworld-science.ru
The sequence involves the oxidation of Mn(IV) to Mn(V), and then to Mn(VI). The resulting K₂MnO₄ is then dissolved in water and electrolytically oxidized at the anode to produce potassium permanganate. shivajicollege.ac.in
Fusion: 2MnO₂ + 4KOH + O₂ → 2K₂MnO₄ + 2H₂O (with K₃MnO₄ as an intermediate)
Electrolytic Oxidation: 2K₂MnO₄ + 2H₂O → 2KMnO₄ + 2KOH + H₂
Furthermore, cyclic esters of hypomanganic acid are proposed as intermediates in the oxidation of alkenes by permanganate, a fundamental reaction in organic synthesis. wikipedia.org This highlights the role of the Mn(V) state in various manganese-mediated oxidation mechanisms.
Kinetic Analysis of K₃MnO₄ Redox Transformations
The study of the reaction rates, or kinetics, of K₃MnO₄ transformations is essential for understanding and controlling its reactivity. The rate of its reactions, particularly disproportionation, is highly sensitive to factors like reactant concentrations, temperature, and pH.
The rate of a chemical reaction is described by a rate law, which is an equation that links the reaction rate to the concentrations of the reactants. khanacademy.orglibretexts.org For a generic reaction, the rate law takes the form: Rate = k[A]ᵐ[B]ⁿ where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the reaction orders with respect to each reactant. libretexts.orgphotophysics.com These orders must be determined experimentally. khanacademy.org
For the disproportionation of hypomanganate, a kinetic study would involve measuring the rate of disappearance of the blue MnO₄³⁻ ion under various conditions. By systematically changing the initial concentration of K₃MnO₄ and the pH, one could determine the order of the reaction with respect to the hypomanganate ion and the hydrogen ion (or hydroxide ion).
Table 2: Hypothetical Experimental Design for Kinetic Analysis of Hypomanganate Disproportionation
| Experiment | Initial [MnO₄³⁻] (M) | Initial [OH⁻] (M) | Measured Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.01 | 1.0 | R₁ |
| 2 | 0.02 | 1.0 | R₂ |
By comparing the rates (R₁, R₂, R₃), the reaction orders can be calculated. For example, if doubling the initial [MnO₄³⁻] (Experiment 2 vs. 1) causes the rate to quadruple, the reaction would be second-order with respect to hypomanganate. youtube.com While specific rate laws for hypomanganate are not broadly published due to its instability, this experimental approach is fundamental to their determination.
Advanced Research Directions and Future Perspectives for K3mno4
Exploration of Novel Polymorphs and Derivatives of K3MnO4 with Tailored Properties
The existence of different crystalline forms, or polymorphs, of a compound allows for the tuning of its physical and chemical properties. For K3MnO4, two polymorphs were successfully synthesized as single crystals by Hagenmuller and co-workers through a solid-state reaction of K2O and MnO2 under specific atmospheric conditions. acs.org
γ-K3MnO4 (High-Temperature Polymorph): This polymorph is obtained at 1100 °C under an oxygen atmosphere. It possesses a cubic symmetry (space group P213) and is characterized by a disordered distribution of potassium (K) and manganese (Mn) atoms in similar tetrahedral sites. acs.org
β-K3MnO4 (Low-Temperature Polymorph): This form is prepared by annealing the γ-polymorph at 300 °C under an argon atmosphere. This process results in a tetragonal symmetry (space group I-42m) with ordered MnO4 tetrahedra. acs.orgcatalysthub.net
More recently, a novel polymorph with a 0D-type structure, consisting of isolated MnO4 tetrahedra surrounded by K+ ions, has been synthesized and investigated for its electrochemical properties. acs.orgacs.org This highlights that the structural landscape of K3MnO4 is rich and warrants further investigation.
Future research will likely focus on:
High-Pressure Synthesis: Exploring high-pressure and high-temperature synthetic routes to access new, denser polymorphs with potentially enhanced electronic conductivity or different magnetic ordering.
Chemical Derivatization: Creating derivatives by partially substituting potassium with other alkali metals (e.g., Na, Rb) or manganese with other transition metals (e.g., Fe, Co). This could lead to compounds like K3-xNa_x_MnO4 or K3Mn1-y_Fe_y_O4, with finely tuned electrochemical potentials and stability.
Fluorinated Derivatives: Investigating the synthesis of oxyfluoride compounds, analogous to materials like K3MnF6, which could exhibit interesting magnetic and dielectric properties. materialsproject.org
| Polymorph | Symmetry | Space Group | Synthesis Conditions | Key Structural Feature |
|---|---|---|---|---|
| γ-K3MnO4 | Cubic | P213 | 1100 °C under O2 | Disordered K/Mn tetrahedral sites acs.org |
| β-K3MnO4 | Tetragonal | I-42m | Annealing γ-form at 300 °C under Ar | Ordered MnO4 tetrahedra acs.orgcatalysthub.net |
| 0D-type | Not specified | Not specified | Reported for K-ion battery studies | Isolated MnO4 tetrahedra acs.orgacs.org |
Synthesis and Characterization of K3MnO4-Based Nanomaterials for Enhanced Performance
The transition from bulk materials to nanomaterials often leads to dramatic improvements in performance due to increased surface area, quantum confinement effects, and shortened ion diffusion pathways. For K3MnO4, developing nanoscale versions could significantly enhance its performance in applications like batteries and catalysis.
Synthesis Methodologies: Future synthesis of K3MnO4 nanomaterials could adapt established methods used for other manganese oxides, such as Mn3O4 nanoparticles. researchgate.netnih.gov
Co-precipitation: This technique involves the precipitation of precursors from a solution. For K3MnO4, this could involve the controlled addition of a precipitating agent to a solution containing potassium and manganese salts in the correct stoichiometry, followed by thermal treatment. nih.gov
Hydrothermal/Solvothermal Synthesis: This method uses water or organic solvents as the reaction medium under elevated temperature and pressure. It allows for excellent control over particle size, morphology, and crystallinity. This technique has been used to selectively synthesize various MnO2 polymorphs from KMnO4 solutions. researchgate.net
Template-Assisted Synthesis: Using hard or soft templates can produce K3MnO4 with specific porous architectures or morphologies (e.g., nanotubes, nanowires), which would be highly beneficial for applications requiring high surface area.
Characterization Techniques: A comprehensive characterization of these new nanomaterials is crucial. Standard techniques would include:
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity. nih.gov
Electron Microscopy (SEM/TEM): To analyze the morphology, particle size, and size distribution. researchgate.net
Spectroscopy (FTIR, Raman): To probe the vibrational modes of the Mn-O bonds within the MnO4 tetrahedra, confirming the local structure. researchgate.net
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of nanoparticles in suspension. researchgate.net
The goal of this research direction is to establish clear relationships between the synthetic parameters, the resulting nanoscale morphology, and the material's functional properties.
Integrated Experimental and Computational Methodologies for Comprehensive Understanding
To accelerate the discovery and optimization of K3MnO4-based materials, an integrated approach combining experimental synthesis and characterization with computational modeling is essential.
Computational Approaches: Density Functional Theory (DFT) is a powerful tool for predicting the properties of materials from first principles. For K3MnO4, DFT calculations can be employed to:
Predict Structural Stability: Determine the relative stability of known and hypothetical polymorphs.
Simulate Electronic and Magnetic Properties: Calculate the band structure, density of states, and magnetic ordering to understand its electronic conductivity and paramagnetic nature. acs.org
Model Ion Intercalation: In the context of battery applications, DFT can model the structural changes, volume expansion, and voltage profiles upon potassium ion insertion and extraction, similar to studies on K-intercalated α-MnO2. scispace.com This can help predict the performance and degradation mechanisms of K3MnO4 electrodes.
Synergy between Experiment and Theory: The integration of these methodologies creates a powerful feedback loop. For instance, experimental observations of a new phase can be explained by theoretical calculations of its structure and stability. Conversely, computational predictions of a novel, stable polymorph with desirable properties can guide experimental synthesis efforts. This synergy was demonstrated in the study of potassium-intercalated manganese dioxide, where DFT calculations provided insights into improved electronic conductivity that could be experimentally verified. scispace.com
Expanding Applications of Potassium Hypomanganate Beyond Energy Storage (e.g., advanced functional materials, sensors)
While K3MnO4 has shown promise as a cathode material for potassium-ion batteries, its unique properties suggest potential in other advanced applications. acs.orgacs.org The presence of manganese in a rare +5 oxidation state and its paramagnetic nature are key features to be exploited. wikipedia.orgacs.org
Potential Future Applications:
Advanced Functional Materials:
Magnetic Materials: The paramagnetic nature of K3MnO4 could be a precursor to designing more complex magnetic materials. acs.org By creating derivatives with other transition metals, it might be possible to induce ferromagnetic or antiferromagnetic ordering, leading to applications in data storage or spintronics.
Pigments: As a bright blue solid, K3MnO4 has potential as a specialty inorganic pigment. wikipedia.org Research could focus on optimizing its synthesis for color intensity and stability for use in coatings and ceramics.
Sensors:
Gas Sensors: The high surface area of K3MnO4 nanomaterials could be leveraged for gas sensing applications. The electrical conductivity of the material could change upon adsorption of specific gas molecules, forming the basis of a chemiresistive sensor.
Electrochemical Sensors: The redox activity of the Mn(V)/Mn(VI) couple could be utilized for the electrochemical detection of various analytes in solution. Electrodes modified with K3MnO4 could be designed for sensitive and selective detection of biological or environmental species.
The path forward for K3MnO4 involves moving beyond its initial characterization and application in energy storage. By exploring its fundamental chemistry and physics through advanced synthesis, characterization, and computational modeling, a new generation of functional materials and devices based on this intriguing compound can be realized.
Q & A
Q. What are the established synthesis methodologies for manganese tripotassium tetraoxide, and how do reaction parameters influence crystallinity?
this compound is typically synthesized via precipitation methods using manganese salts (e.g., MnSO₄) and potassium hydroxide under controlled pH and temperature. For example, adjusting the molar ratio of Mn²⁺ to K⁺ precursors and maintaining a pH of 10–12 can yield crystalline products. Post-synthesis thermal treatment (e.g., calcination at 300–500°C) may enhance crystallinity, as demonstrated in analogous studies on trimanganese tetraoxide (Mn₃O₄) synthesis .
Key Parameters Table
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| pH | 10–12 | Controls Mn⁺/K⁺ coordination |
| Temperature | 25–80°C | Affects nucleation rate |
| Calcination | 300–500°C | Improves crystallinity |
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a combination of:
- X-ray Diffraction (XRD) to confirm crystallinity and phase purity.
- Scanning Electron Microscopy (SEM) to analyze morphology.
- UV-Vis Spectroscopy to study electronic transitions, particularly the d-d transitions of Mn ions.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition pathways, especially given its moisture sensitivity .
Q. What precautions are critical when handling this compound in aqueous reactions?
Due to its decomposition in moisture, experiments should be conducted in inert atmospheres (e.g., argon gloveboxes) or with desiccants. Use chemically resistant gloves (e.g., nitrile) and full-body protective gear to avoid skin contact, as recommended for analogous manganese oxides .
Advanced Research Questions
Q. How can the catalytic efficiency of this compound in oxidation reactions be optimized?
Systematically vary:
- Catalyst loading (e.g., 1–5 wt% relative to substrate).
- Reaction temperature (e.g., 25–100°C).
- Solvent polarity (e.g., water vs. organic solvents). Post-reaction characterization (e.g., XRD, XPS) is essential to identify structural changes or Mn oxidation state shifts that may explain activity loss .
Q. What computational methods are suitable for studying the reaction mechanisms of this compound in redox processes?
Density Functional Theory (DFT) can model:
- Electron transfer pathways between Mn²⁺/Mn³⁺ centers.
- Adsorption energies of reactants (e.g., O₂, organic substrates) on crystal surfaces. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
Q. How do environmental factors (e.g., humidity, pH) influence the stability of this compound, and how can decomposition be mitigated?
- Humidity : Store in vacuum-sealed containers with silica gel.
- pH : Avoid acidic conditions (pH < 5) to prevent Mn leaching.
- Mitigation : Dope with stabilizing ions (e.g., Mg²⁺) or encapsulate in hydrophobic matrices .
Decomposition Pathways Table
| Condition | Decomposition Product | Analytical Method |
|---|---|---|
| High humidity | MnO₂ + KOH | TGA-MS |
| Acidic pH | Mn²⁺ ions in solution | ICP-OES |
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported catalytic activities of this compound across studies?
- Control variables : Ensure consistency in synthesis conditions (e.g., calcination temperature).
- Material characterization : Compare surface area (BET), oxidation states (XPS), and crystallinity (XRD) between studies.
- Statistical validation : Use multivariate regression to isolate influential factors .
Q. What experimental strategies can differentiate between homogeneous and heterogeneous catalytic roles of this compound?
- Hot filtration test : Remove the catalyst mid-reaction; observe if activity ceases.
- Leaching analysis : Measure Mn and K ion concentrations in solution via ICP-MS.
- Poisoning experiments : Introduce selective inhibitors (e.g., mercury) to deactivate surface sites .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document precise molar ratios, stirring rates, and drying times.
- Use calibrated equipment for pH and temperature control.
- Share raw data (e.g., XRD patterns, TGA curves) in supplementary materials .
Q. What statistical approaches are recommended for analyzing catalytic performance data?
- Design of Experiments (DoE) : Use factorial designs to optimize multiple variables.
- Error analysis : Report standard deviations from triplicate experiments.
- Multivariate analysis : Apply Principal Component Analysis (PCA) to correlate synthesis parameters with activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
